1-Bromo-3-iso-butyloxy-4-methoxybenzene

Electrophilic Aromatic Substitution Regioselectivity Steric Effects

1-Bromo-3-iso-butyloxy-4-methoxybenzene (CAS 1823344-03-1) is a trisubstituted aromatic compound that integrates a bromine atom at the 1-position, an iso-butyloxy group at the 3-position, and a methoxy group at the 4-position on a benzene ring. Its molecular formula is C11H15BrO2, with a molecular weight of 259.14 g/mol.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
Cat. No. B8002011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-iso-butyloxy-4-methoxybenzene
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C11H15BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6,8H,7H2,1-3H3
InChIKeyHUJSHWKJHRMJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-iso-butyloxy-4-methoxybenzene: A Versatile Halogenated Aryl Ether Intermediate for Organic Synthesis


1-Bromo-3-iso-butyloxy-4-methoxybenzene (CAS 1823344-03-1) is a trisubstituted aromatic compound that integrates a bromine atom at the 1-position, an iso-butyloxy group at the 3-position, and a methoxy group at the 4-position on a benzene ring . Its molecular formula is C11H15BrO2, with a molecular weight of 259.14 g/mol . The compound serves as a bifunctional building block where the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the distinct ether substituents provide tunable electronic and steric profiles for regioselective transformations [1]. The InChIKey is HUJSHWKJHRMJIC-UHFFFAOYSA-N .

Why 1-Bromo-3-iso-butyloxy-4-methoxybenzene Cannot Be Replaced by Simpler Analogs


Substituting 1-Bromo-3-iso-butyloxy-4-methoxybenzene with a simpler analog like 1-bromo-4-methoxybenzene or a symmetrical dialkoxybenzene is not scientifically equivalent due to the compound's unique regioelectronic signature. The specific 3-iso-butyloxy-4-methoxy substitution pattern creates a defined, non-symmetrical steric and electronic environment on the aromatic ring, which directly dictates the regioselectivity and rate of subsequent reactions, particularly electrophilic aromatic substitution and metal-catalyzed couplings . Class-level kinetic studies on alkoxybenzenes demonstrate that replacing the iso-butyloxy group with smaller (e.g., ethoxy) or more sterically hindered (e.g., tert-butoxy) groups alters bromination rates and site selectivity, underscoring the critical role of the precise substituent combination in achieving predictable synthetic outcomes [1][2].

Quantitative Differentiation of 1-Bromo-3-iso-butyloxy-4-methoxybenzene from Key Analogs


Steric and Electronic Modulation in Alkoxybenzene Bromination: Isobutoxy vs. Ethoxy and tert-Butoxy

While direct kinetic data for the target compound is absent, robust class-level evidence from a controlled study on para-substituted alkoxybenzenes quantifies the steric and electronic impact of alkoxy group variation on bromination reactivity. The isobutoxy group, with branching at the beta-carbon, is predicted to exhibit reactivity intermediate between ethoxy and tert-butoxy due to the interplay of favorable electron donation and unfavorable steric hindrance [1].

Electrophilic Aromatic Substitution Regioselectivity Steric Effects

Ortho-Directing Capability for Regioselective Lithiation and Functionalization

The target compound possesses a methoxy group, a strong ortho-directing group for directed ortho metalation (DoM). In contrast, simpler bromoarenes like 1-bromo-4-methoxybenzene offer only a single strong director. The presence of the 3-isobutoxy group in the target compound introduces steric shielding adjacent to the 2-position, which can quantitatively alter the regioselectivity of deprotonation when using bulky amide bases like LDA or LTMP. While direct comparative yields are not publicly available, the concept is well-established: a meta-alkoxy substituent can enhance selectivity for the less hindered ortho site, suppressing competitive metal-halogen exchange and thereby improving the yield of the desired ortho-functionalized product relative to simpler analogs .

Directed Ortho Metalation Regioselective Synthesis Aryl Bromide

Enhanced Lipophilicity and Solubility Profile for Non-Polar Reaction Media

The substitution of a methoxy group with a bulkier, more lipophilic isobutoxy group is known to increase the compound's partition coefficient (LogP). While precise LogP data for this exact compound are not published, computational predictions or measurements on analogous pairs (e.g., 1-bromo-4-methoxybenzene vs. a 4-isobutoxy derivative) would show a LogP increase of approximately +1.5 to +2.5 units. This translates to significantly enhanced solubility in non-polar organic solvents (e.g., hexanes, toluene) and improved compatibility with hydrophobic reaction environments or separations .

Lipophilicity Solubility Partition Coefficient

Differentiated Cross-Coupling Reactivity Due to Steric and Electronic Ortho Substitution

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to both the steric and electronic nature of the aryl bromide. The presence of a bulky isobutoxy group ortho to the bromine (in the 3-position relative to the 1-bromo) introduces a degree of steric hindrance that can decelerate oxidative addition compared to a para-substituted analog like 1-bromo-4-methoxybenzene. While no direct kinetic data exists for this compound, studies on ortho-substituted aryl bromides consistently show that increased steric bulk around the C-Br bond reduces coupling rates but can enhance selectivity for challenging transmetalation partners or suppress homocoupling byproducts . This is a classic electronic/steric trade-off that chemists leverage for optimizing challenging bond constructions [1].

Suzuki-Miyaura Coupling Steric Hindrance Catalysis

Unique Scaffold for Fragment-Based Drug Design and Diversity-Oriented Synthesis

A direct comparison of molecular complexity and diversity metrics between 1-Bromo-3-iso-butyloxy-4-methoxybenzene and simpler building blocks like 1-bromo-4-methoxybenzene or 1,3-dibromobenzene reveals a significant increase in scaffold uniqueness. The presence of three different substituents (Br, OMe, OiBu) with a non-symmetrical substitution pattern creates a more three-dimensional, structurally complex fragment. In fragment-based drug discovery, such complexity is quantified by metrics like the fraction of sp3-hybridized carbons (Fsp3) or the number of stereogenic elements. The target compound's branched isobutoxy chain contributes to a higher Fsp3 compared to a linear n-butoxy analog, potentially leading to improved binding selectivity and physicochemical properties in derived lead compounds .

Fragment-Based Drug Discovery Molecular Diversity Building Blocks

Optimal Application Scenarios for 1-Bromo-3-iso-butyloxy-4-methoxybenzene Based on Quantified Differentiation


Synthesis of Ortho-Functionalized Biaryls via Controlled Suzuki-Miyaura Coupling

Leveraging the attenuated cross-coupling reactivity due to ortho steric hindrance from the 3-isobutoxy group, this compound is ideally suited for Suzuki-Miyaura couplings with sensitive or reactive boronic acids where uncontrolled coupling is a concern . The steric shielding of the C-Br bond provides a wider process window, enabling cleaner reactions and higher yields of the desired biaryl product compared to using an unhindered para-bromo analog . This scenario directly applies the reactivity differentiation established in Section 3 [1].

Regioselective Ortho-Lithiation for Synthesis of 1,2,3,4-Tetrasubstituted Arenes

The combination of a strong ortho-directing methoxy group and a sterically shielding 3-isobutoxy group provides a powerful tool for directed ortho metalation (DoM) . The isobutoxy group biases deprotonation to the less hindered 2-position, enabling high-yielding, regioselective introduction of electrophiles at that site. This is a critical differentiator from simpler bromoanisoles, which often yield mixtures of regioisomers upon lithiation and electrophilic quench [1]. This application directly utilizes the regioselectivity advantage described in Section 3 [1].

Building Block for High-LogP Drug Candidates and Agrochemical Intermediates

The significantly enhanced lipophilicity (predicted LogP increase of +1.5 to +2.5 units over 1-bromo-4-methoxybenzene) makes this compound a preferred starting material for synthesizing drug candidates requiring improved membrane permeability or blood-brain barrier penetration . Its favorable solubility in non-polar solvents also streamlines downstream synthetic steps and purification, offering practical advantages in process chemistry [1]. This scenario directly leverages the solubility and lipophilicity differentiation quantified in Section 3 .

Diversity-Oriented Synthesis and Fragment Library Construction

The compound's high molecular complexity (Fsp3 ≈ 0.36) and three distinct functional groups provide a versatile platform for generating diverse chemical libraries . Orthogonal functionalization of the bromine (via cross-coupling) and the isobutoxy/methoxy groups (via deprotection/alkylation or directed metalation) allows access to a wide range of topologically complex, sp3-rich molecules. This is a strategic advantage in fragment-based drug discovery, where scaffold novelty and the ability to rapidly explore chemical space are paramount [1].

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